Reactivity Ratio Comparison: tert-Butyl vs. Phenyl N-Vinylcarbamate
In a direct head-to-head study, the monomer reactivity ratio of tert-butyl N-vinylcarbamate (rA) was determined to be 0.55 ± 0.05, while that of phenyl N-vinylcarbamate (rB) was 2.08 ± 0.15—a nearly 4-fold difference in relative reactivity [1]. The product rA × rB ≈ 1.14 confirms overall random copolymerization, but the pronounced asymmetry means tert-butyl N-vinylcarbamate is preferentially consumed early in the polymerization whereas phenyl N-vinylcarbamate exhibits a strong homopropagation tendency. This results in significant composition drift if one monomer is substituted for the other without re-optimization of feed ratios, monomer addition protocols, and reaction monitoring [1].
| Evidence Dimension | Monomer reactivity ratio (r) in radical copolymerization |
|---|---|
| Target Compound Data | rA (tert-butyl N-vinylcarbamate) = 0.55 ± 0.05 |
| Comparator Or Baseline | rB (phenyl N-vinylcarbamate) = 2.08 ± 0.15 |
| Quantified Difference | rB / rA ≈ 3.8; Δr = 1.53 |
| Conditions | Bulk/solution radical copolymerization; reactivity ratios calculated by the Fineman-Ross method; Journal of Polymer Science: Polymer Chemistry Edition, 1974 |
Why This Matters
This quantifies that phenyl vinylcarbamate cannot replace tert-butyl vinylcarbamate in copolymer formulations without fundamentally altering polymer composition, sequence distribution, and ultimately material properties.
- [1] Guilbault, L.J.; Harwood, H.J. Intersequence cyclization in copolymers of N-vinyl carbamates. Journal of Polymer Science: Polymer Chemistry Edition 1974, 12 (7), 1461–1467. DOI: 10.1002/pol.1974.170120710. View Source
